Increased Lipophilicity (LogP) and Potential Bioavailability Enhancement for 1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
This compound exhibits a calculated partition coefficient (LogP) of 1.177 . This value is a crucial differentiator from its core scaffold, 1H-imidazole-2-carbohydrazide (CAS 68251-67-2), which has a calculated LogP of -0.9868 . The N'-phenyl and 1-methyl substitutions in the target compound thus increase the predicted LogP by approximately 2.16 log units, indicating a substantially more lipophilic character.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.177 |
| Comparator Or Baseline | 1H-imidazole-2-carbohydrazide (LogP = -0.9868) |
| Quantified Difference | ΔLogP ≈ +2.16 log units |
| Conditions | Computational chemistry data from vendor datasheets |
Why This Matters
A higher LogP is directly correlated with enhanced membrane permeability and passive diffusion, which is a critical factor for optimizing lead compounds for cellular uptake and oral bioavailability in drug discovery programs.
